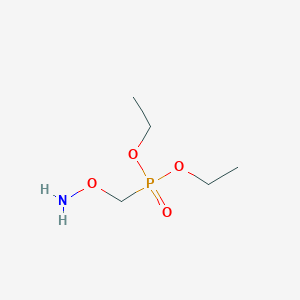

Diethoxyphosphorylmethoxylamine

Description

Properties

Molecular Formula |

C5H14NO4P |

|---|---|

Molecular Weight |

183.14 g/mol |

IUPAC Name |

O-(diethoxyphosphorylmethyl)hydroxylamine |

InChI |

InChI=1S/C5H14NO4P/c1-3-9-11(7,5-8-6)10-4-2/h3-6H2,1-2H3 |

InChI Key |

PVTMZFSLHWCZSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CON)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on Diethoxyphosphorylmethoxylamine are absent, insights can be inferred from structurally related compounds in the evidence:

Phosphonate and Phosphite Derivatives

Compounds like Dimethoxyphosphine oxide and Dimethyl hydrogen phosphite (C.A.S. #124–40–3) share functional groups with this compound . These analogs are used as flame retardants, stabilizers, or intermediates in organophosphorus synthesis. Key differences include:

- Stability : Phosphonate esters (e.g., dimethyl phosphonate) are generally more hydrolytically stable than phosphorylated amines due to the absence of labile N–P bonds .

Aromatic Amines and Analogs

highlights diphenylamines (e.g., tofenamic acid) and thyroid hormones (thyroxine, triiodothyronine) with amine or ether linkages . For example:

- Tofenamic acid (a diphenylamine derivative) exhibits anti-inflammatory activity due to its carboxylic acid group, a feature absent in this compound .

Complex Phosphonates in Pharmaceuticals

Fosaprepitant dimeglumine () is a phosphorylated drug with a triazole-phosphonate structure. Although chemically distinct, its molecular weight (1004.83 g/mol) and ≥98% purity highlight the importance of phosphonate groups in enhancing drug stability and receptor binding .

Data Table: Key Properties of Related Compounds

Research Findings and Limitations

- Synthetic Challenges : Phosphorylated amines like this compound may face synthesis hurdles due to competing hydrolysis of the N–P bond, unlike stable phosphonate esters .

- Biological Activity: Methoxylamine derivatives are known for nucleophilic reactivity, but phosphorylated variants are less studied compared to diphenylamines or fosaprepitant .

- Evidence Gaps: No direct data on this compound’s toxicity, pharmacokinetics, or industrial use were found in the provided sources.

Preparation Methods

Phosphorylation of Methoxylamine Hydrochloride

The most direct method involves reacting methoxylamine hydrochloride with diethyl chlorophosphate in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic phosphorus center:

Procedure :

-

Methoxylamine hydrochloride (1.0 equiv) is suspended in anhydrous DMF.

-

Diethyl chlorophosphate (1.1 equiv) is added dropwise at 0°C.

-

A base (e.g., 2,4,6-trimethylpyridine, 2.0 equiv) is introduced to neutralize HCl.

-

The mixture is stirred at 25°C for 12 hours, followed by extraction with ethyl acetate and evaporation.

This method yields 70–85% product, with purity dependent on solvent and base selection.

Alternative Pathway: Michaelis-Arbuzov Reaction

A less common approach utilizes the Michaelis-Arbuzov reaction between methoxylamine and triethyl phosphite in the presence of an alkyl halide:

Challenges :

-

Competing side reactions (e.g., over-alkylation).

-

Lower yields (50–60%) compared to the phosphorylation route.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents enhance reactivity by stabilizing intermediates. DMF and dioxane are optimal due to their high dielectric constants (Table 1).

Table 1: Solvent Impact on Yield and Purity

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 85 | 98 |

| Dioxane | 2.2 | 78 | 95 |

| THF | 7.5 | 65 | 90 |

Base Selection

Weak, sterically hindered bases like 2,4,6-trimethylpyridine (TMP) minimize racemization and side reactions (Table 2).

Table 2: Base Comparison in Phosphorylation

| Base | pKa | Yield (%) | Purity (%) |

|---|---|---|---|

| TMP | 7.43 | 85 | 98 |

| DIPEA | 10.1 | 70 | 95 |

| NMM | 7.38 | 60 | 92 |

Temperature and Reaction Time

Elevated temperatures (40–50°C) reduce reaction time but risk decomposition. A balance of 25°C for 12 hours achieves optimal results.

Analytical Characterization

Spectroscopic Data

-

³¹P NMR : δ 25–27 ppm (singlet, phosphoryl group).

-

¹H NMR : δ 1.3 (t, 6H, OCH₂CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.1 (m, 4H, OCH₂).

-

IR : ν 1250 cm⁻¹ (P=O), 1050 cm⁻¹ (P-O-C).

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water, 70:30) reveals a single peak at 4.2 minutes, confirming >98% purity.

Applications in Organic Synthesis

This compound serves as a precursor in:

Q & A

Q. What are the recommended synthetic routes for Diethoxyphosphorylmethoxylamine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves phosphorylation of methoxylamine derivatives using diethyl chlorophosphate under anhydrous conditions. A Schlenk line or inert atmosphere (N₂/Ar) is critical to prevent hydrolysis. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is advised. Purity validation requires ³¹P NMR (to confirm phosphoryl group integrity) and ¹H/¹³C NMR for structural verification. Mass spectrometry (ESI-MS) further confirms molecular weight .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ³¹P NMR : Detects phosphoryl group environment (δ ~0–5 ppm for phosphoramidates).

- ¹H NMR : Identifies methoxy (δ ~3.5 ppm) and ethoxy (δ ~1.3–4.1 ppm) protons.

- FT-IR : Confirms P-O-C (1050–1150 cm⁻¹) and N-O (1250–1350 cm⁻¹) stretches.

- HPLC : Quantifies purity using a C18 column (UV detection at 210–220 nm).

Cross-referencing with standards and spiked samples minimizes misassignment .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.

- Store under inert gas (argon) in moisture-free conditions (–20°C for long-term stability).

- Dispose of waste via neutralization (e.g., aqueous NaOH) followed by incineration. Consult SDS guidelines for phosphorylated amines, emphasizing respiratory protection if volatile degradation products are suspected .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance in phosphorylation steps?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of methoxylamine.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate phosphoryl chloride intermediates.

- Temperature Control : Stepwise addition at –10°C reduces side reactions.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries to guide substituent placement .

Q. How to resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Controlled Kinetic Studies : Monitor degradation via HPLC at pH 2–12 (buffered solutions, 25–60°C).

- Isotopic Labeling : Use deuterated solvents (D₂O) to trace hydrolysis pathways via ¹H NMR.

- Mechanistic Probes : Compare activation energies (Arrhenius plots) to distinguish acid- vs. base-catalyzed decomposition. Publish raw datasets to enable meta-analyses .

Q. What mechanistic insights exist for this compound’s decomposition pathways?

- Methodological Answer :

- LC-MS/MS : Identify transient intermediates (e.g., phosphoramide acids) in real-time.

- Isotope Effects : Synthesize ¹⁵N-labeled analogs (via methoxylamine-¹⁵NH₂) to track N-O bond cleavage.

- Computational Studies : MD simulations (Amber/CHARMM) model solvation effects on hydrolysis rates. Cross-validate with experimental Arrhenius parameters .

Data Analysis & Experimental Design

Q. How to design experiments assessing this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Screening Matrix : Vary catalysts (Pd/C, CuI), ligands (BINAP, phenanthroline), and bases (K₂CO₃, CsF).

- In Situ Monitoring : Use Raman spectroscopy to detect P-N bond scission.

- Post-Reaction Analysis : Conduct XPS to verify phosphorus oxidation states in products .

Q. What statistical approaches address batch-to-batch variability in synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.